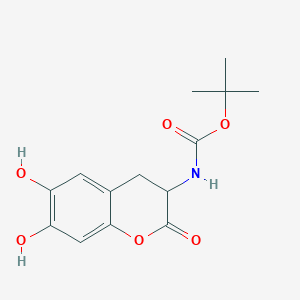
(S)-6,7-Dihydroxy-2-oxo-3-chromancarbamicAcidtert-ButylEster
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-6,7-Dihydroxy-2-oxo-3-chromancarbamicAcidtert-ButylEster is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chroman ring system substituted with hydroxyl groups and a carbamic acid ester moiety. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6,7-Dihydroxy-2-oxo-3-chromancarbamicAcidtert-ButylEster typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of Hydroxyl Groups: The hydroxyl groups at positions 6 and 7 can be introduced via selective hydroxylation reactions, often using reagents such as osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of a catalyst.
Carbamic Acid Ester Formation: The final step involves the introduction of the carbamic acid ester moiety. This can be achieved by reacting the intermediate compound with tert-butyl isocyanate under controlled conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-6,7-Dihydroxy-2-oxo-3-chromancarbamicAcidtert-ButylEster can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group in the chroman ring can be reduced to form alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ester moiety can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Various nucleophiles such as amines, thiols, or alcohols
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Substituted carbamates
Applications De Recherche Scientifique
(S)-6,7-Dihydroxy-2-oxo-3-chromancarbamicAcidtert-ButylEster has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (S)-6,7-Dihydroxy-2-oxo-3-chromancarbamicAcidtert-ButylEster involves its interaction with specific molecular targets. The hydroxyl groups and the carbamic acid ester moiety play crucial roles in its activity. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in oxidative stress or inflammation pathways.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-6,7-Dihydroxy-2-oxo-3-chromancarbamicAcidtert-ButylEster: The enantiomer of the compound with different stereochemistry.
6,7-Dihydroxy-2-oxo-3-chromancarboxylic Acid: Lacks the carbamic acid ester moiety.
6,7-Dihydroxy-2-oxo-3-chromanacetamide: Contains an acetamide group instead of the carbamic acid ester.
Uniqueness
(S)-6,7-Dihydroxy-2-oxo-3-chromancarbamicAcidtert-ButylEster is unique due to its specific stereochemistry and the presence of both hydroxyl groups and a carbamic acid ester moiety. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Propriétés
Formule moléculaire |
C14H17NO6 |
|---|---|
Poids moléculaire |
295.29 g/mol |
Nom IUPAC |
tert-butyl N-(6,7-dihydroxy-2-oxo-3,4-dihydrochromen-3-yl)carbamate |
InChI |
InChI=1S/C14H17NO6/c1-14(2,3)21-13(19)15-8-4-7-5-9(16)10(17)6-11(7)20-12(8)18/h5-6,8,16-17H,4H2,1-3H3,(H,15,19) |
Clé InChI |
IKSBFIKMHLIVOW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CC2=CC(=C(C=C2OC1=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


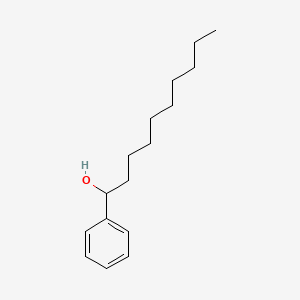



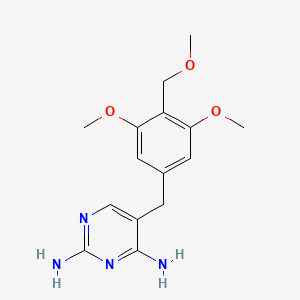
![Ethyl1-[(R)-1-Phenylethyl]hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B12290180.png)
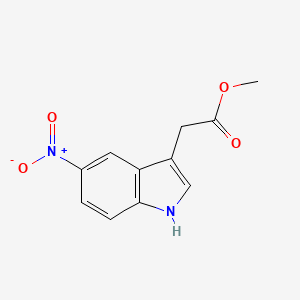
![2-[3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione](/img/structure/B12290213.png)


![(6-Methyl-4-oxo-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-3a-yl) benzoate](/img/structure/B12290221.png)
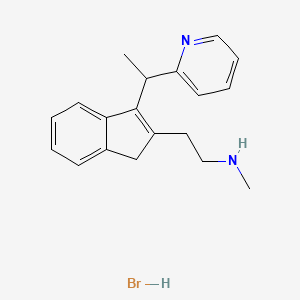
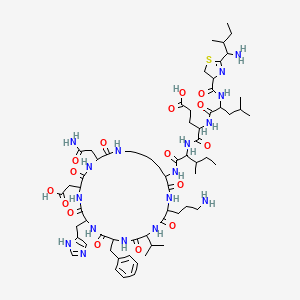
![dimethyl 2-[[4-[2-(2-amino-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate](/img/structure/B12290242.png)
